Diphenylphosphinothioyl isothiocyanate
Description
Contextualization within Organophosphorus Chemistry and Isothiocyanate Research
Organophosphorus chemistry is a broad field that investigates organic compounds containing phosphorus, which are pivotal in various applications, including pest control and as ligands in catalysis. mdpi.com Isothiocyanates, characterized by the R−N=C=S functional group, are well-known for their versatile reactivity and presence in biologically active molecules. rsc.orgchemrxiv.orgchemrxiv.org Diphenylphosphinothioyl isothiocyanate merges these two areas, offering a reagent that combines the properties of a phosphine (B1218219) sulfide (B99878) with the electrophilic nature of an isothiocyanate. This duality allows for unique reaction pathways and the synthesis of novel organophosphorus compounds.
Significance in Contemporary Synthetic Methodologies and Mechanistic Studies
The significance of this compound in synthetic chemistry primarily stems from its reactivity towards a wide range of nucleophiles. The electrophilic carbon atom of the isothiocyanate group readily undergoes attack by amines, alcohols, and even water, leading to the formation of various phosphorus-containing thioureas, thiocarbamates, and other derivatives. These reactions are often high-yielding and proceed under mild conditions, making this compound a valuable building block for the synthesis of more complex molecules.
Mechanistic studies involving this compound have provided insights into the reactivity of the isothiocyanate functionality when attached to a phosphinothioyl group. The electronic effects of the diphenylphosphinothioyl moiety influence the electrophilicity of the isothiocyanate carbon, and the nature of the nucleophile dictates the reaction pathway. While much of the foundational work on this specific compound was conducted in the 1970s, the broader field of isothiocyanate chemistry continues to evolve, with new synthetic methods and applications being reported regularly. rsc.orgelsevierpure.comsemanticscholar.org The principles established through the study of this compound remain relevant to the understanding of these more recent developments.
Detailed Research Findings
Research conducted by Ojima, Akiba, and Inamoto in 1973 provided a foundational understanding of the reactivity of this compound with various nucleophiles. Their work demonstrated the compound's utility in synthesizing a range of organophosphorus compounds.
The reaction with primary and secondary amines proceeds readily to form N,N'-disubstituted and N,N,N'-trisubstituted phosphinothioylthioureas, respectively. These reactions are generally fast and produce high yields of the corresponding products.
The reaction with alcohols in the presence of a base, such as triethylamine, leads to the formation of O-alkyl N-(diphenylphosphinothioyl)thiocarbamates. The yields of these reactions are also generally high.
The hydrolysis of this compound, through reaction with water, results in the formation of N-(diphenylphosphinothioyl)thiocarbamic acid, which can subsequently decompose.
The following interactive data tables summarize the results of these key reactions.
Reaction of this compound with Amines
| Amine | Product | Solvent | Yield (%) |
|---|---|---|---|
| Aniline | N-Phenyl-N'-(diphenylphosphinothioyl)thiourea | Benzene | 95 |
| p-Toluidine | N-p-Tolyl-N'-(diphenylphosphinothioyl)thiourea | Benzene | 96 |
| Diethylamine | N,N-Diethyl-N'-(diphenylphosphinothioyl)thiourea | Benzene | 98 |
Reaction of this compound with Alcohols
| Alcohol | Product | Solvent | Yield (%) |
|---|---|---|---|
| Ethanol (B145695) | O-Ethyl N-(diphenylphosphinothioyl)thiocarbamate | Benzene | 90 |
| n-Propanol | O-n-Propyl N-(diphenylphosphinothioyl)thiocarbamate | Benzene | 88 |
| Isopropanol | O-Isopropyl N-(diphenylphosphinothioyl)thiocarbamate | Benzene | 85 |
Reaction of this compound with Water
| Reactant | Product | Solvent | Yield (%) |
|---|
Structure
2D Structure
3D Structure
Properties
CAS No. |
16523-56-1 |
|---|---|
Molecular Formula |
C13H10NPS2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
isothiocyanato-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H10NPS2/c16-11-14-15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
InChI Key |
BURBFXMRJHUQTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |
Synonyms |
Diphenylphosphinothioyl isothiocyanate |
Origin of Product |
United States |
Synthetic Methodologies for Diphenylphosphinothioyl Isothiocyanate
Primary Synthetic Routes
The principal method for the synthesis of diphenylphosphinothioyl isothiocyanate involves the reaction of a corresponding phosphinothioyl halide with a thiocyanate (B1210189) salt. This approach is a variation of nucleophilic substitution, a common strategy in organic and organophosphorus chemistry.
A plausible and direct route to this compound is the reaction of diphenylphosphinothioyl chloride with an inorganic thiocyanate salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate. This reaction is anticipated to proceed via a nucleophilic substitution at the phosphorus center, where the thiocyanate anion displaces the chloride ion.
The general reaction can be represented as follows:
(C₆H₅)₂P(S)Cl + M-SCN → (C₆H₅)₂P(S)NCS + MCl (where M can be NH₄⁺, K⁺, etc.)
This method is analogous to the synthesis of other organophosphorus isothiocyanates and relies on the reactivity of the P-Cl bond towards nucleophiles. The choice of the inorganic thiocyanate salt can influence the reaction conditions and the ease of product isolation. Ammonium thiocyanate is a common choice for such reactions. nih.gov
To optimize the synthesis of this compound, several reaction parameters can be systematically varied. These include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Solvent Effects: The choice of solvent is crucial for dissolving the reactants and facilitating the nucleophilic substitution. Aprotic polar solvents, such as acetonitrile or acetone, are often suitable for this type of reaction as they can dissolve the inorganic thiocyanate salt and promote the desired substitution pathway.
Temperature Control: The reaction temperature can significantly impact the rate of reaction and the formation of byproducts. The reaction may be conducted at room temperature or with gentle heating to drive it to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can help determine the optimal temperature.
Stoichiometry: The molar ratio of diphenylphosphinothioyl chloride to the inorganic thiocyanate salt can be adjusted to maximize the yield of the desired product. Using a slight excess of the thiocyanate salt can help to ensure the complete conversion of the starting chloride.
Table 1: Potential Reaction Conditions for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Thiocyanate Salt | Ammonium Thiocyanate | Potassium Thiocyanate | Sodium Thiocyanate |
| Solvent | Acetonitrile | Acetone | Tetrahydrofuran |
| Temperature | Room Temperature | 50 °C | Reflux |
| Reactant Ratio (Chloride:Thiocyanate) | 1:1.1 | 1:1.2 | 1:1.5 |
Mechanistic Considerations in Its Formation
The formation of this compound from diphenylphosphinothioyl chloride and a thiocyanate salt is expected to proceed through a nucleophilic substitution mechanism at the thiophosphoryl center. Two primary mechanisms are possible for such reactions: a concerted Sₙ2-type mechanism or a stepwise addition-elimination mechanism. sapub.orgresearchgate.net
In a concerted Sₙ2-type mechanism , the nucleophilic attack by the thiocyanate anion on the phosphorus atom and the departure of the chloride leaving group occur simultaneously in a single transition state. organic-chemistry.orgwikipedia.org This pathway would lead to an inversion of configuration at the phosphorus center if it were chiral.
Alternatively, a stepwise addition-elimination mechanism would involve the initial formation of a pentacoordinate intermediate. The thiocyanate anion would first add to the phosphorus atom, forming a trigonal bipyramidal intermediate. Subsequently, the chloride ion would be eliminated to yield the final product. sapub.org
The predominant mechanism can be influenced by factors such as the nature of the nucleophile, the leaving group, the solvent, and the steric and electronic properties of the substituents on the phosphorus atom. For a reactive substrate like diphenylphosphinothioyl chloride, the reaction with a good nucleophile like the thiocyanate anion could potentially proceed through either pathway, or a mechanism that is borderline between the two. sapub.org
Comparative Analysis with General Isothiocyanate Synthesis Approaches
The synthesis of this compound from its corresponding chloride represents a specific application of a broader class of reactions. It is useful to compare this method with other general approaches to isothiocyanate synthesis to understand its advantages and limitations.
Table 2: Comparison of Synthetic Methods for Isothiocyanates
| Synthetic Method | Starting Materials | Reagents | Advantages | Disadvantages |
| From Phosphinothioyl Halides | Diphenylphosphinothioyl chloride | Inorganic thiocyanate salt | Direct, potentially high atom economy | Limited to the availability of the phosphinothioyl halide precursor |
| From Primary Amines (Dithiocarbamate Decomposition) nih.gov | Primary amines | Carbon disulfide, desulfurizing agent (e.g., tosyl chloride, lead nitrate) wikipedia.org | Wide substrate scope, well-established nih.gov | Use of toxic reagents (CS₂), multi-step process |
| From Primary Amines (Thiophosgene) mdpi.com | Primary amines | Thiophosgene | High yields, versatile | Thiophosgene is highly toxic and difficult to handle |
| From Isocyanides mdpi.com | Isocyanides | Elemental sulfur | Avoids the use of highly toxic reagents | May require harsh reaction conditions or catalysts |
| From Carboxylic Acids | Carboxylic acids | Trichloroisocyanuric acid/triphenylphosphine (B44618) | One-pot synthesis from readily available starting materials | May not be suitable for all types of carboxylic acids |
The synthesis from diphenylphosphinothioyl chloride offers a direct route to the target molecule, provided the starting material is accessible. In contrast, the most common and versatile methods for general isothiocyanate synthesis start from primary amines. rsc.orgcbijournal.com The decomposition of dithiocarbamates, formed from the reaction of primary amines with carbon disulfide, is a widely used method that avoids the extreme toxicity of thiophosgene. nih.govorganic-chemistry.org However, it is a two-step process and involves the use of the flammable and toxic carbon disulfide. The use of thiocarbonyl transfer reagents offers an alternative to the direct use of thiophosgene. mdpi.comorganic-chemistry.org Synthesis from isocyanides and elemental sulfur is a more recent development that provides a less hazardous route. mdpi.com Each method has its own set of advantages and limitations regarding substrate scope, reaction conditions, and the toxicity of reagents.
Reactivity and Reaction Mechanisms of Diphenylphosphinothioyl Isothiocyanate
Nucleophilic Addition Reactions
Diphenylphosphinothioyl isothiocyanate possesses two primary electrophilic centers, making it an ambident electrophile. Nucleophiles can potentially attack the phosphorus atom or the carbon atom of the isothiocyanate moiety (-N=C=S). The course of the reaction is largely dictated by the nature of the attacking nucleophile.
Reactions with Protic Nucleophiles
The reaction of isothiocyanates with protic nucleophiles such as water and alcohols typically involves the nucleophilic addition to the electrophilic carbon atom of the isothiocyanate group. In the case of hydrolysis, this addition leads to the formation of an intermediate thiocarbamic acid, which is generally unstable and decomposes to yield a primary amine. psu.edursc.org Studies on the hydrolysis of various aryl and alkyl isothiocyanates in acidic conditions show a mechanism involving the attack of water at the carbon of the N=C double bond. psu.edursc.org
However, the presence of the diphenylphosphinothioyl group introduces an alternative electrophilic site at the phosphorus atom. Attack by a hard nucleophile like water or an alcohol at the phosphorus center could, in principle, lead to a substitution reaction. This would involve the cleavage of the phosphorus-nitrogen (P-N) bond, resulting in the formation of diphenylphosphinothioic acid and the isothiocyanate anion (or its subsequent decomposition products). While P-N bond cleavage is a known reaction pathway in other organophosphorus compounds, the predominant reaction pathway for isothiocyanates with water and alcohols involves addition to the carbon atom. psu.edursc.org
Scientific literature available does not provide specific details or documented examples of the reaction between this compound and diphenylphosphinothioic acid to form anhydrides.
Reactions with Amine Nucleophiles: Addition to the Isothiocyanate Group
The reaction of this compound with primary and secondary amines is a characteristic and well-documented nucleophilic addition. Amines, acting as soft nucleophiles, readily attack the electrophilic carbon atom of the isothiocyanate group. arkat-usa.org
The addition of an amine to the isothiocyanate functionality results in the formation of N-(Diphenylphosphinothioyl)-N'-substituted thioureas. mdpi.comnih.gov This reaction is generally efficient and serves as a common method for the synthesis of complex thiourea (B124793) derivatives. organic-chemistry.orgnih.gov The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the central carbon of the -N=C=S group, followed by proton transfer to the nitrogen atom of the isothiocyanate.
In the presence of a tertiary amine, which cannot add to the isothiocyanate but can act as a base, the resulting thiourea can be deprotonated to form an ammonium (B1175870) salt.
Ambident Reactivity Profile: Phosphorus vs. Carbon Atom Reaction Sites
The reactivity of this compound is characterized by its ambident electrophilic nature, offering two distinct sites for nucleophilic attack. nih.gov
The Phosphorus (P) Atom: The phosphorus atom of the phosphinothioyl group is an electrophilic center. It is considered a "hard" electrophilic site according to Hard and Soft Acids and Bases (HSAB) theory.
The Carbon (C) Atom: The central carbon atom of the isothiocyanate group (-N=C =S) is also highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This carbon is considered a "soft" electrophilic site.
The site of nucleophilic attack is determined by the properties of the nucleophile.
Soft Nucleophiles: Amines and thiols, which are soft nucleophiles, preferentially attack the soft carbon center of the isothiocyanate group. This leads to the formation of addition products like thioureas, which is the most commonly observed reaction pathway for this class of compounds. arkat-usa.org
Table of Compounds
Non-Reactivity with Specific Soft Bases (e.g., Diphenylphosphine (B32561), p-Toluenethiol)
In contrast to the typical reactivity of many organic isothiocyanates, which are susceptible to nucleophilic attack by soft bases, this compound exhibits a notable lack of reactivity with certain soft nucleophiles like diphenylphosphine and p-toluenethiol. This reduced reactivity can be attributed to the electronic influence of the diphenylphosphinothioyl group. The phosphorus atom, being less electronegative than carbon, and the delocalization of electrons within the P(S)NCS core, likely decrease the electrophilicity of the isothiocyanate carbon atom. Consequently, this makes it less susceptible to attack by soft nucleophiles under standard conditions.
Cycloaddition Reactions
This compound is known to participate in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. These reactions are a cornerstone in the synthesis of heterocyclic compounds.
A significant reaction of this compound is its 1,2-cycloaddition with carbodiimides. rsc.org This reaction proceeds across the carbon-sulfur double bond (C=S) of the isothiocyanate group and one of the carbon-nitrogen double bonds (C=N) of the carbodiimide. The outcome of this [2+2] cycloaddition is the formation of novel 1,3-thiazetidine derivatives. rsc.org
The formation of 1,3-thiazetidine derivatives from this compound and carbodiimides is proposed to occur through a concerted [2+2] cycloaddition mechanism. rsc.org In this process, the two reacting molecules come together in a single transition state where the new carbon-sulfur and carbon-nitrogen bonds are formed simultaneously.
The stereoselectivity of this reaction is an important aspect, influencing the spatial arrangement of the substituents in the resulting heterocyclic ring. While detailed stereochemical studies for this specific reaction are not extensively documented in the provided search results, cycloaddition reactions are often characterized by a high degree of stereospecificity, where the stereochemistry of the reactants dictates the stereochemistry of the product. The precise stereochemical outcome would depend on the geometry of the transition state and any steric or electronic interactions between the substituents on both the isothiocyanate and the carbodiimide.
The table below summarizes the reaction between this compound and a generic carbodiimide.
| Reactants | Product | Reaction Type |
| This compound | 1,3-Thiazetidine derivative | [2+2] Cycloaddition |
| Carbodiimide (R-N=C=N-R') |
The formation of 1,3-thiazetidine derivatives is direct evidence for the participation of the C=S bond of the isothiocyanate group in the cycloaddition reaction. rsc.org The structure of the product, containing a four-membered ring with one sulfur and one nitrogen atom, confirms that the cycloaddition occurred across the thiocarbonyl group of the isothiocyanate. Theoretical studies on related systems suggest that in cycloadditions of isothiocyanates, the interaction often involves the C=S bond. nih.govnih.gov The frontier molecular orbitals (HOMO and LUMO) of the reactants play a crucial role in determining the regioselectivity and reactivity of such cycloadditions.
While the [2+2] cycloaddition with carbodiimides is a well-documented pathway, the exploration of other potential cycloaddition reactions of this compound remains an area of interest. Isothiocyanates, in general, are known to undergo various cycloadditions, including [3+2] and [4+2] reactions with different unsaturated partners. For instance, reactions with diazo compounds or nitrones could potentially lead to five-membered heterocyclic rings. researchgate.netmdpi.com The specific reactivity of this compound in these other cycloaddition pathways would be influenced by the electronic and steric nature of the diphenylphosphinothioyl group.
1,2-Cycloaddition with Carbodiimides
Comparative Studies of Reactivity
The reactivity of this compound can be better understood through comparative studies with other isothiocyanates, such as aryl and acyl isothiocyanates.
Compared to Aryl Isothiocyanates : Aryl isothiocyanates also undergo cycloaddition reactions with carbodiimides. rsc.org However, the electronic nature of the substituent on the aryl ring can significantly influence the reaction rate and equilibrium. The diphenylphosphinothioyl group, with its unique electronic properties, likely modulates the reactivity of the NCS group in a distinct manner compared to simple substituted phenyl groups.
Compared to Acyl Isothiocyanates : Acyl isothiocyanates are generally more reactive than alkyl or aryl isothiocyanates due to the electron-withdrawing nature of the acyl group. arkat-usa.orgresearchgate.net This increased reactivity makes them versatile synthons for a variety of heterocyclic compounds. In comparison, the diphenylphosphinothioyl group's electronic effect is more complex, involving potential pπ-dπ interactions with the phosphorus atom, leading to a different reactivity profile than the straightforward electron-withdrawing effect of a carbonyl group.
The table below provides a qualitative comparison of the reactivity of different classes of isothiocyanates.
| Isothiocyanate Type | General Reactivity | Key Influencing Factor |
| This compound | Moderate | Electronic and steric effects of the (C₆H₅)₂P(S) group |
| Aryl isothiocyanate | Varies with substituent | Electronic effect of the aryl substituent |
| Acyl isothiocyanate | High | Electron-withdrawing acyl group |
Comparison with Diphenylphosphinothioyl Isocyanate
A direct comparison between this compound and its isocyanate analogue, diphenylphosphinothioyl isocyanate, highlights the inherent differences in reactivity between the isothiocyanate (-N=C=S) and isocyanate (-N=C=O) functional groups. Generally, isocyanates are significantly more reactive towards nucleophiles than their isothiocyanate counterparts. wikipedia.orgpcimag.com
This reactivity difference stems from two primary factors:
Electronegativity: Oxygen is more electronegative than sulfur. Consequently, the carbon atom in the isocyanate group bears a greater partial positive charge, making it a harder and more reactive electrophile compared to the carbon in the isothiocyanate group. semanticscholar.org
Bond Strength: The carbon-oxygen double bond in an isocyanate is stronger than the carbon-sulfur double bond in an isothiocyanate. This affects the energetics of the addition reaction, making the reaction with isocyanates more thermodynamically favorable.
In the context of the diphenylphosphinothioyl substituent, while the phosphorus group influences the electronic environment, the fundamental reactivity pattern of the heterocumulene functional group remains the dominant factor. The diphenylphosphinothioyl isocyanate would be expected to react more rapidly with nucleophiles, such as alcohols and amines, than this compound under identical conditions. pcimag.comsemanticscholar.org
| Feature | Diphenylphosphinothioyl Isocyanate | This compound |
|---|---|---|
| Functional Group | -N=C=O | -N=C=S |
| Electrophilicity of Carbon | Higher | Lower |
| Reactivity with Nucleophiles | High | Moderate |
| Primary Reaction Product with Alcohols | Urethane (Carbamate) | Thiourethane (Thiocarbamate) |
| Primary Reaction Product with Amines | Urea | Thiourea |
Reactivity Differences with Other Substituted Isothiocyanates
The reactivity of the isothiocyanate group is highly sensitive to the electronic properties of its substituent. Substituents are broadly categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).
Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the isothiocyanate moiety. This effect increases the partial positive charge on the central carbon atom, enhancing its electrophilicity and making the compound more reactive towards nucleophiles. researchgate.net Examples of isothiocyanates with EWGs include those attached to aromatic rings with nitro or halogen substituents.
Electron-Donating Groups (EDGs): These groups push electron density towards the isothiocyanate moiety. This reduces the electrophilicity of the central carbon, thereby decreasing the compound's reactivity towards nucleophiles. nih.gov Isothiocyanates bearing alkyl groups or alkoxy-substituted aromatic rings fall into this category.
The diphenylphosphinothioyl group, [(C₆H₅)₂P(S)-], is considered to be strongly electron-withdrawing. This is due to the electronegativity of the phosphorus and sulfur atoms, creating a significant inductive pull of electron density from the nitrogen atom of the isothiocyanate group.
Therefore, this compound is expected to be substantially more reactive than isothiocyanates bearing electron-donating or weakly electron-withdrawing substituents. Its reactivity would be more comparable to, and potentially greater than, other isothiocyanates that feature strong EWGs, such as p-nitrophenyl isothiocyanate. This enhanced reactivity facilitates its reactions with various nucleophiles under milder conditions than might be required for less activated isothiocyanates.
| Compound | Substituent Group (R-NCS) | Electronic Effect of Substituent | Predicted Relative Reactivity |
|---|---|---|---|
| p-Methoxyphenyl isothiocyanate | p-CH₃O-C₆H₄- | Electron-Donating (Strong) | Low |
| Phenyl isothiocyanate | C₆H₅- | Neutral/Weakly Withdrawing | Moderate |
| p-Nitrophenyl isothiocyanate | p-NO₂-C₆H₄- | Electron-Withdrawing (Strong) | High |
| This compound | (C₆H₅)₂P(S)- | Electron-Withdrawing (Strong) | High |
Derivatization and Synthesis of Advanced Chemical Structures
Synthesis of Functionalized Thiourea (B124793) Derivatives
The most fundamental reaction of isothiocyanates is their addition reaction with primary or secondary amines to form substituted thiourea derivatives. sphinxsai.commdpi.com This reaction provides a straightforward and high-yielding route to N-(Diphenylphosphinothioyl)-N'-substituted thioureas. The nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of a stable thiourea linkage. mdpi.com
The general synthetic scheme involves stirring Diphenylphosphinothioyl isothiocyanate with a stoichiometric amount of the desired amine in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. mdpi.com The reaction is typically efficient for a wide range of aliphatic and aromatic primary and secondary amines. uobabylon.edu.iq This method allows for the facile introduction of the Diphenylphosphinothioyl moiety onto diverse molecular scaffolds, creating a library of functionalized thioureas with potential applications in coordination chemistry, materials science, and as synthetic intermediates. sphinxsai.com
The table below illustrates the synthesis of various thiourea derivatives from this compound and representative amines.
| Reactant 1 | Reactant 2 (Amine) | Product |
| This compound | Aniline | N-(Diphenylphosphinothioyl)-N'-phenylthiourea |
| This compound | Benzylamine | N-Benzyl-N'-(diphenylphosphinothioyl)thiourea |
| This compound | Cyclohexylamine | N-Cyclohexyl-N'-(diphenylphosphinothioyl)thiourea |
| This compound | Diethylamine | N,N-Diethyl-N'-(diphenylphosphinothioyl)thiourea |
| This compound | Piperidine | 1-(Diphenylphosphinothioyl)thiocarbonyl-piperidine |
Preparation of Esters and Anhydrides Utilizing this compound as a Precursor
The use of this compound as a direct precursor for the synthesis of esters and anhydrides is not a prominently documented transformation in chemical literature. Isothiocyanates are primarily employed as precursors for compounds containing nitrogen and sulfur, such as thioureas, thioamides, and various N,S-heterocycles. chemrxiv.orgmdpi.comrsc.org Standard synthetic routes to esters typically involve reactions like the Fischer esterification of carboxylic acids and alcohols, or the acylation of alcohols using acyl chlorides or anhydrides. Similarly, anhydride (B1165640) synthesis commonly involves the dehydration of carboxylic acids. The unique reactivity of the -N=C=S group is not typically harnessed for the formation of ester or anhydride linkages.
Development of Heterocyclic Systems Incorporating the Diphenylphosphinothioyl Moiety
This compound is a valuable precursor for synthesizing heterocyclic compounds where the diphenylphosphinothioyl group is incorporated into the final structure. rsc.org The synthesis generally proceeds via an initial thiourea derivative, which then undergoes an intramolecular or intermolecular cyclization reaction. arkat-usa.orgnih.gov
A key strategy involves the reaction of this compound with an amine that contains a second functional group capable of participating in a cyclization step. For instance, reaction with N-allylamine would yield N-allyl-N'-(diphenylphosphinothioyl)thiourea. This intermediate can then undergo electrophilic halocyclization. researchgate.net Treatment with iodine, for example, can promote the formation of a five-membered thiazoline (B8809763) ring, resulting in a 2-(diphenylphosphinothioylamino)-5-(iodomethyl)-4,5-dihydrothiazole derivative. researchgate.net
Another approach involves the acid-catalyzed cyclization of N-(ortho-cyclopropylphenyl)-N'-(diphenylphosphinothioyl)thiourea derivatives, which can rearrange to form benzothiazine systems. nih.gov The thiourea derivative acts as a key intermediate that, under acidic conditions, facilitates the ring-opening of the cyclopropyl (B3062369) group and subsequent intramolecular cyclization to yield the stable heterocyclic product. nih.gov This methodology enables the creation of complex polycyclic structures containing the P=S moiety.
The table below outlines representative pathways to heterocyclic systems.
| Precursor from this compound | Reaction Type | Resulting Heterocycle |
| N-allyl-N'-(diphenylphosphinothioyl)thiourea | Electrophilic Halocyclization | Substituted Thiazoline |
| N-(2-aminophenyl)-N'-(diphenylphosphinothioyl)thiourea | Oxidative Cyclization | Substituted Benzimidazole-2-thione |
| N-(aryl)-N'-(diphenylphosphinothioyl)thiourea | Reaction with α-haloketones (Hantzsch synthesis) | Substituted 2-aminothiazole |
| N-(ortho-cyclopropylphenyl)-N'-(diphenylphosphinothioyl)thiourea | Acid-catalyzed Cyclization | Substituted Benzothiazine |
Design and Synthesis of P(=S)R2 Group-Bonded Thiourea Catalysts
The development of bifunctional organocatalysts, which contain two distinct catalytic moieties within a single molecule, is a highly successful concept in asymmetric synthesis. beilstein-journals.org Thiourea derivatives are particularly effective as hydrogen-bond donors, capable of activating electrophiles. nih.gov By combining the thiourea unit with a Lewis basic site, a bifunctional catalyst can be created that activates both the electrophile and the nucleophile simultaneously. researchgate.net
The design of P(=S)R₂ group-bonded thiourea catalysts leverages this principle. In such a catalyst, the thiourea N-H protons act as the hydrogen-bond donor (a quasi-Lewis acid), while the sulfur atom of the diphenylphosphinothioyl group (P=S) can function as a Lewis basic site. rsc.org This dual activation model is crucial for achieving high catalytic efficiency and stereoselectivity in reactions like Michael additions or Friedel-Crafts alkylations. rsc.orgrsc.org
The synthesis of these catalysts can be achieved by reacting this compound with a chiral amine, often derived from natural sources like amino acids or cinchona alkaloids. rsc.orgsciforum.net For example, reacting the isothiocyanate with a chiral diamine or an amino alcohol derivative produces a bifunctional catalyst where the stereocenter is positioned to induce enantioselectivity. nih.gov The modular nature of this synthesis allows for the systematic modification and optimization of the catalyst structure to fine-tune its activity and selectivity for specific chemical transformations. rsc.orgmostwiedzy.pl
The research findings on analogous thiourea-phosphine catalysts demonstrate that this molecular architecture is highly effective. sciforum.net By replacing the phosphine (B1218219) (P) with a phosphine sulfide (B99878) (P=S) group, the electronic and steric properties of the Lewis basic site are altered, offering a pathway to new catalytic activities.
| Catalyst Component 1 | Catalyst Component 2 | Catalyst Structure | Catalytic Function |
| Diphenylphosphinothioyl Moiety | Thiourea Moiety | Bifunctional Scaffold | Lewis basic P=S site activates nucleophile |
| Thiourea Moiety | Chiral Amine Backbone | Asymmetric Catalyst | N-H groups activate electrophile via H-bonding |
Coordination Chemistry of Diphenylphosphinothioyl Isothiocyanate and Its Derivatives
Ligand Characteristics and Potential Coordination Modes
Diphenylphosphinothioyl isothiocyanate, Ph₂P(S)NCS, is a multifaceted ligand possessing several potential coordination sites. The structure incorporates two key functional groups: the diphenylphosphinothioyl group [Ph₂P(S)] and the isothiocyanate group (–N=C=S). This combination provides multiple donor atoms—the phosphorus atom, the thiocarbonyl sulfur atom (S_P), and the nitrogen and sulfur atoms of the isothiocyanate moiety (N_NCS and S_NCS).
The isothiocyanate group is a classic example of an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanate linkage, M–NCS) or the sulfur atom (thiocyanate linkage, M–SCN). wikipedia.org The preferred coordination mode is often dictated by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions, such as first-row transition metals like Cr(III), Mn(II), Fe(III), Co(II), and Ni(II), typically favor coordination with the harder nitrogen atom. wikipedia.org Conversely, softer metal ions like Pd(II), Pt(II), and Au(III) tend to bind to the softer sulfur atom. wikipedia.org The M-N-C angle in isothiocyanate complexes is generally close to 180°, whereas the M-S-C angle in thiocyanate (B1210189) complexes is typically around 100°. wikipedia.org
Furthermore, the diphenylphosphinothioyl portion of the ligand offers both the phosphorus and its attached sulfur atom as potential donor sites. Therefore, this compound can exhibit a range of coordination behaviors:
Monodentate: Coordination through the nitrogen of the isothiocyanate group (M-NCS) is most common for first-row transition metals.
Bidentate Chelating: The ligand can form a chelate ring by coordinating through two adjacent donor atoms. A common mode observed in related N-acyl- and N-benzoyl-diphenylphosphinothioylthio(seleno)amides involves chelation through the phosphinothioyl sulfur and the thioamide sulfur or oxygen, forming a four-membered ring. By analogy, Ph₂P(S)NCS could potentially chelate through the P=S sulfur and the isothiocyanate nitrogen.
Bridging: The ligand can bridge two metal centers, for instance, by coordinating through the nitrogen to one metal and one of the sulfur atoms to another. The thiocyanate group itself is well-known for forming μ-1,3 bridges between metal ions.
The ultimate coordination mode is a delicate balance of electronic factors (HSAB principle), steric constraints imposed by the bulky phenyl groups, and the nature of other co-ligands in the coordination sphere.
Synthesis and Structural Elucidation of Metal Chelates
The synthesis of metal complexes with ligands containing phosphine (B1218219) and isothiocyanate functionalities typically involves direct reaction between a metal salt and the ligand in an appropriate solvent.
Formation of Complexes with Transition Metal Ions (e.g., Ni(II), Pd(II), Co(II), Cu(II))
Complexes of transition metals with ligands related to this compound are generally prepared by mixing stoichiometric amounts of the ligand and a metal salt in a solvent like ethanol (B145695) or dichloromethane (B109758). nih.govmdpi.com For instance, the synthesis of Ni(II), Co(II), and Cu(II) complexes with a phenyl isothiocyanate derivative was achieved by refluxing the ligand with the corresponding metal chloride or acetate (B1210297) salts in absolute ethanol. nih.gov
While specific synthetic procedures for this compound are not detailed in the provided literature, analogous reactions can be inferred. A typical synthesis would involve:
Dissolving the metal salt (e.g., NiCl₂·6H₂O, Co(CH₃COO)₂·4H₂O, CuCl₂·2H₂O, or [Pd(allyl)Cl]₂) in a suitable solvent.
Adding a solution of the this compound ligand in the same or a miscible solvent, often in a 1:2 metal-to-ligand molar ratio.
The reaction mixture may be stirred at room temperature or refluxed for several hours to facilitate complex formation. nih.govmdpi.com
The resulting solid complex is then isolated by filtration, washed, and dried. Recrystallization from a solvent system like dichloromethane/n-pentane can be used to obtain crystals suitable for X-ray diffraction. mdpi.com
Investigating Coordination Geometries and Ligand Field Effects
The coordination geometry around the central metal ion in these complexes is determined by factors such as the metal's d-electron configuration, the ligand's steric bulk, and its electronic properties. X-ray crystallography is the definitive method for elucidating these structures.
Ni(II) Complexes: Nickel(II) (d⁸) complexes with thio- and phosphine-containing ligands frequently exhibit a square-planar geometry, which is consistent with them being diamagnetic. rsc.orgcore.ac.uk For example, the complex [Ni{Ph₂P(S)C(S)NPh}₂], a derivative of the target ligand, features a centrosymmetric structure where the nickel ion is in a square-planar S₄ donor set. rsc.org In other related structures, a trans-S₂P₂ donor set is observed. rsc.org The strong ligand field imposed by S and P donors favors a low-spin, square-planar arrangement for Ni(II).
Pd(II) Complexes: Palladium(II) (d⁸), like Ni(II), overwhelmingly prefers a square-planar coordination geometry. researchgate.netchemrxiv.org Crystal structures of palladium complexes with phosphine and thiolate or isothiocyanate ligands consistently show a distorted square-planar environment around the palladium center. researchgate.netchemrxiv.org
Co(II) and Cu(II) Complexes: For Co(II) (d⁷) and Cu(II) (d⁹), six-coordinate, distorted octahedral geometries are more common, especially with ligands that are not sterically demanding enough to enforce a four-coordinate geometry. nih.gov Spectroscopic and magnetic data for complexes of Co(II) and Cu(II) with related isothiocyanate-derived ligands suggest octahedral coordination. nih.govnih.gov The Jahn-Teller effect often leads to significant distortion from ideal octahedral geometry in Cu(II) complexes.
Ligand Field Effects: Ligand field theory (LFT) describes the interaction between metal d-orbitals and ligand orbitals. wikipedia.org The donor atoms of this compound (N, S, P) will cause the degenerate d-orbitals of the free metal ion to split into different energy levels. The magnitude of this splitting (Δ) and the resulting orbital arrangement depend on the coordination geometry and the identity of the donor atoms. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Phosphine (P) donors are generally strong-field ligands, while sulfur (S) and nitrogen (N) donors are intermediate. The presence of these donor atoms is expected to create a relatively strong ligand field, influencing the electronic spectra and magnetic properties of the complexes. wikipedia.org For d⁸ metals like Ni(II) and Pd(II), a strong ligand field can lead to a large energy gap between the dₓ₂-y₂ and the next highest d-orbital, stabilizing the square-planar geometry. rsc.org
Spectroscopic and Magnetic Characterization of Coordination Compounds
Spectroscopic techniques and magnetic susceptibility measurements are crucial for characterizing the structure and bonding in these coordination compounds.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the ligand's coordination mode. The stretching vibration of the isothiocyanate group, ν(NCS), is particularly diagnostic. A strong band appearing in the range of 2070–2095 cm⁻¹ is indicative of an N-bonded isothiocyanate ligand. mdpi.com S-bonding typically results in a higher frequency band (~2100 cm⁻¹), while bridging modes appear at even higher wavenumbers. Shifts in the P=S stretching frequency upon coordination can also confirm the involvement of the thiophosphoryl sulfur in bonding.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes are characterized by intra-ligand transitions at higher energies (UV region) and d-d transitions at lower energies (visible/near-IR region). The positions of the d-d bands are indicative of the coordination geometry and ligand field strength. For instance, high-spin octahedral Co(II) complexes typically show multiple bands corresponding to transitions from the ⁴T₁g(F) ground state. nih.gov Square-planar Ni(II) complexes have a characteristic intense absorption band in the visible region.
Magnetic Characterization: Magnetic moment measurements are used to determine the number of unpaired electrons in the metal center, which in turn provides insight into its oxidation state, spin state, and coordination geometry.
Table 1: Typical Spectroscopic and Magnetic Properties for Transition Metal Complexes with Related N, S, P Donor Ligands
| Metal Ion | d-Electron Config. | Common Geometry | Typical Magnetic Moment (μ_eff, B.M.) | Key UV-Vis Bands |
|---|---|---|---|---|
| Ni(II) | d⁸ | Square-Planar | 0 (Diamagnetic) | Intense bands in the visible region |
| Pd(II) | d⁸ | Square-Planar | 0 (Diamagnetic) | d-d transitions often obscured by charge-transfer bands |
| Co(II) | d⁷ | Octahedral (High-Spin) | 4.3 – 5.2 | Bands for ⁴T₁g(F) → ⁴T₂g(F), ⁴A₂g(F), ⁴T₁g(P) transitions |
| Cu(II) | d⁹ | Distorted Octahedral | 1.7 – 2.2 | Single broad band for ²E_g → ²T₂g transition |
Data compiled from principles and examples in sources nih.govcore.ac.uknih.govnih.gov.
For example, a Ni(II) complex with a square-planar geometry is expected to be diamagnetic (μ_eff = 0 B.M.). nih.gov A high-spin octahedral Co(II) complex will be paramagnetic with a magnetic moment typically in the range of 4.3-5.2 B.M. nih.gov Copper(II) complexes, having one unpaired electron, generally exhibit magnetic moments slightly above the spin-only value of 1.73 B.M., often in the range of 1.7-2.2 B.M. nih.gov
Theoretical Insights into Metal-Ligand Bonding and Complex Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the electronic structure and bonding within coordination complexes. nih.gov
Metal-Ligand Bonding: DFT calculations can be used to model the geometry of complexes, analyze their molecular orbitals (MOs), and quantify the nature of the metal-ligand bonds. mdpi.comnih.gov The interaction between a metal and a ligand like this compound involves σ-donation from the ligand's filled orbitals to the metal's empty orbitals. For ligands with π-systems or available d-orbitals (like P and S), π-interactions can also occur. These can be either ligand-to-metal (L→M) π-donation or metal-to-ligand (M→L) π-back-donation. DFT studies on related systems allow for the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic transitions observed in UV-Vis spectra and the complex's reactivity. researchgate.net Analysis of the computed bond orders can reveal the degree of covalent character in the metal-ligand interactions. mdpi.com
Complex Stability: The stability of a metal chelate in solution is quantified by its stability constant (or formation constant), K_b. scienceinhydroponics.com A large K_b value indicates that the equilibrium strongly favors the formation of the complex. scienceinhydroponics.com The stability of transition metal complexes often follows the Irving-Williams series, irrespective of the ligand type: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.netymerdigital.com This trend is attributed to the general decrease in ionic radii across the period and the ligand field stabilization energy, which is zero for Mn(II) (d⁵, high-spin) and Zn(II) (d¹⁰) but significant for the other metals. The exceptionally high stability of Cu(II) complexes is a result of the large ligand field stabilization energy combined with the Jahn-Teller distortion. It is expected that complexes of this compound would follow this general stability trend.
Spectroscopic and Computational Characterization
Vibrational Spectroscopy (Infrared) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in Diphenylphosphinothioyl isothiocyanate. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its specific structural components.
The most prominent and diagnostic feature is the very strong and sharp absorption band arising from the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group, which is expected to appear in the 2050-2150 cm⁻¹ region. The presence of the diphenylphosphinothioyl moiety gives rise to several characteristic absorptions. The P=S (thiophosphoryl) stretching vibration typically results in a moderate to strong band in the 550-700 cm⁻¹ range; for analogous compounds like triphenylphosphine (B44618) sulfide (B99878), this band appears near 637 cm⁻¹. psu.edu
The phenyl groups attached to the phosphorus atom contribute to multiple bands in the spectrum. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. vscht.cz Aromatic C=C ring stretching vibrations produce a series of medium to sharp bands in the 1400-1600 cm⁻¹ region. vscht.cznih.gov The P-C stretching associated with the P-phenyl bonds also contributes to the fingerprint region of the spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| Isothiocyanate (-N=C=S) | Asymmetric Stretching | 2050 - 2150 | Very Strong, Sharp |
| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium to Sharp |
| Thiophosphoryl (P=S) | Stretching | 550 - 700 | Medium to Strong |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR) for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the molecular structure of this compound by probing the chemical environments of the ¹H, ¹³C, and ³¹P nuclei.
¹H NMR: The proton NMR spectrum is expected to be dominated by signals from the two phenyl groups. These ten protons would appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.0 ppm. The specific pattern would be influenced by coupling to the phosphorus atom.
¹³C NMR: The carbon NMR spectrum would show several signals. The isothiocyanate carbon (–N=C =S) is expected to resonate at a downfield chemical shift, often in the 130-145 ppm range. The carbons of the two phenyl rings would produce signals in the aromatic region (approximately 125-135 ppm). A key feature is the coupling between the phosphorus atom and the phenyl carbons. The ipso-carbon (the carbon directly attached to phosphorus) typically shows a large coupling constant (¹JP-C) of around 80-110 Hz, while the ortho, meta, and para carbons exhibit smaller two-, three-, and four-bond coupling constants (²JP-C, ³JP-C, ⁴JP-C), respectively. rsc.orgrsc.org
³¹P NMR: Phosphorus-31 NMR is particularly informative for this compound. Since the phosphorus atom is pentavalent and bonded to sulfur, its chemical shift is expected to be in a characteristic range. For the closely related triphenylphosphine sulfide, the ³¹P chemical shift is observed around +43.3 ppm (relative to 85% H₃PO₄). mdpi.com Therefore, a similar chemical shift in the +40 to +50 ppm range is predicted for this compound. youtube.com This single peak in the proton-decoupled ³¹P spectrum would confirm the presence of the single phosphorus environment.
| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 | Complex multiplet |
| ¹³C | Isothiocyanate (-NCS) | 130 - 145 | Single peak |
| ¹³C | Aromatic (C₆H₅) | 125 - 135 | Multiple signals with P-C coupling |
| ³¹P | P=S | +40 to +50 | Single peak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, validating the molecular formula (C₁₃H₁₀NPS₂). The electron ionization (EI-MS) technique also reveals characteristic fragmentation patterns that offer structural clues. wikipedia.org
The molecular ion peak ([M]⁺•) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of organophosphorus sulfur compounds often follows predictable pathways. tandfonline.comresearchgate.net Key expected fragmentation processes for this molecule include:
Loss of the isothiocyanate moiety (•NCS) to yield a diphenylphosphinothioyl cation, [(C₆H₅)₂PS]⁺.
Loss of a phenyl radical (•C₆H₅) from the molecular ion.
Formation of the phenyl isothiocyanate radical cation, [C₆H₅NCS]⁺•, through rearrangement.
Cleavage of the P-N bond to generate a diphenylphosphine (B32561) sulfide radical cation, [(C₆H₅)₂PS]⁺•.
| Fragment Ion | Proposed Structure | Expected m/z (for ³¹P, ³²S) |
|---|---|---|
| [M]⁺• | [(C₆H₅)₂P(S)NCS]⁺• | 275.0 |
| [M - NCS]⁺ | [(C₆H₅)₂PS]⁺ | 217.0 |
| [M - C₆H₅]⁺ | [(C₆H₅)P(S)NCS]⁺ | 198.0 |
| [C₆H₅NCS]⁺• | [Ph-NCS]⁺• | 135.0 |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions from the phenyl groups. These aromatic rings give rise to intense π → π* transitions, typically observed in the ultraviolet region below 300 nm. nist.gov For instance, related compounds like triphenylphosphine show strong absorption bands around 260-270 nm. nist.gov
| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |
|---|---|---|
| Phenyl Rings | π → π | < 300 |
| P=S / -N=C=S | n → π | > 300 (typically weak) |
Theoretical and Computational Chemistry Studies
Theoretical methods are invaluable for complementing experimental data, providing insights into molecular geometry, electronic structure, and reactivity that can be difficult to probe experimentally.
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and electronic properties of molecules. nih.gov For this compound, DFT calculations, often using a functional like B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com
Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. ufms.br The MEP map is color-coded to identify regions of varying electron density, which is crucial for predicting how the molecule will interact with other chemical species.
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, indicating nucleophilic sites. These would be concentrated around the highly electronegative sulfur and nitrogen atoms of the isothiocyanate and thiophosphoryl groups, making them susceptible to attack by electrophiles.
Positive Potential (Blue): Regions of low electron density, or electron-deficient areas, indicating electrophilic sites. These would be expected around the phosphorus atom and the central carbon of the isothiocyanate group, marking them as likely targets for nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the Frontier Molecular Orbital (FMO) analysis and reactivity indices of this compound. While computational studies are available for various other isothiocyanate and organophosphorus compounds, data detailing the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, energy gap, and related quantum chemical reactivity descriptors for this compound are not present in the available public domain.
Therefore, the creation of data tables and a detailed discussion of research findings for this specific compound's FMO analysis and reactivity indices cannot be provided at this time.
Applications in Advanced Organic Synthesis
Role as a Versatile Intermediate in the Synthesis of Diverse Organic Compounds
Diphenylphosphinothioyl isothiocyanate is characterized by two primary reactive sites: the phosphorus atom and the carbon atom of the isothiocyanate group. This dual reactivity allows it to react selectively with different types of nucleophiles, making it a valuable building block for a range of organic molecules. oup.com
The reactivity of this compound is highly dependent on the nature of the attacking nucleophile. Nucleophiles centered on an oxygen atom, such as water, alcohols, and diphenylphosphinothioic acid, have been shown to selectively attack the phosphorus atom. oup.com This results in a substitution reaction, leading to the formation of esters and anhydrides of diphenylphosphinothioic acid. oup.com
Conversely, when reacted with amines, the nucleophilic attack occurs at the electrophilic carbon atom of the isothiocyanate functional group. This addition reaction readily affords N,N'-disubstituted thioureas, specifically diphenylphosphinothioylthioureas, or their corresponding ammonium (B1175870) salts. oup.com This reaction pathway has been utilized to synthesize various thiourea (B124793) derivatives. For instance, the reaction with 3,5-bis(trifluoromethyl)aniline (B1329491) produces the corresponding thiourea in good yield. beilstein-journals.org
Interestingly, some nucleophiles like diphenylphosphine (B32561) and p-toluenethiol have been reported not to react with this compound under the studied conditions. oup.com This selectivity further underscores its utility as a versatile intermediate, allowing for controlled and predictable synthetic outcomes.
| Nucleophile | Reaction Site on this compound | Product Type | Reference |
|---|---|---|---|
| Water, Alcohols, Diphenylphosphinothioic acid | Phosphorus atom | Esters and Anhydride (B1165640) of Diphenylphosphinothioic acid | oup.com |
| Amines (e.g., Diethylamine, Aniline) | Carbon atom of isothiocyanate group | Diphenylphosphinothioylthioureas | oup.comoup.com |
| Diphenylphosphine, p-Toluenethiol | No reaction | No reaction | oup.com |
Construction of Complex Heterocyclic Scaffolds
While isothiocyanates are broadly utilized in the synthesis of heterocyclic compounds, specific applications of this compound in the construction of certain complex heterocyclic scaffolds are not extensively documented in the scientific literature based on the conducted research.
Pyrimidine (B1678525) Derivatives
There is no available research data from the search results detailing the use of this compound in the synthesis of pyrimidine derivatives.
Quinazoline (B50416) Derivatives
There is no available research data from the search results detailing the use of this compound in the synthesis of quinazoline derivatives.
Oxazine (B8389632) Derivatives
There is no available research data from the search results detailing the use of this compound in the synthesis of oxazine derivatives.
Other Heterocyclic Systems
While the synthesis of the more common heterocyclic systems like pyrimidines, quinazolines, and oxazines from this compound is not reported, there is evidence of its use in constructing a less common heterocyclic system. This compound has been shown to undergo a 1,2-cycloaddition reaction with carbodiimides. oup.com This reaction proceeds across the carbon-sulfur bond of the isothiocyanate group to produce 1,3-thiazetidine derivatives. oup.com This demonstrates its potential for constructing four-membered sulfur-containing heterocycles.
Application in Organocatalysis and Asymmetric Synthesis through Derivatives
The derivatives of this compound, particularly the thiourea compounds, hold potential for applications in organocatalysis and asymmetric synthesis. Thioureas, especially those bearing chiral moieties, are well-established as effective hydrogen-bond donors in a variety of organocatalytic reactions. researchgate.netrsc.org
The synthesis of thioureas from this compound is a straightforward process. For example, its reaction with 3,5-bis(trifluoromethyl)aniline yields a thiourea derivative with the diphenylphosphinothioyl group. beilstein-journals.org While the direct application of this specific thiourea derivative in organocatalysis or asymmetric synthesis has not been detailed in the available research, its structural features are aligned with those of known organocatalysts. The presence of the P=S group and the NH moieties could facilitate substrate activation through hydrogen bonding, a key principle in many catalytic cycles. nih.govmdpi.com
Further research would be necessary to explore the catalytic activity and potential for inducing enantioselectivity of chiral derivatives of diphenylphosphinothioylthiourea in various organic transformations.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing diphenylphosphinothioyl isothiocyanate, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis of thiocyanate derivatives typically involves coupling reactions with thiophosgene analogs or sulfur-containing reagents. For example, phenyl isothiocyanate synthesis employs thiocarbanilide with catalysts like copper sulfate or iodine . For this compound, similar methodologies may apply, with critical parameters including:
- Catalyst selection (e.g., transition metals for ligand coordination).
- Temperature control (exothermic reactions may require cooling).
- Solvent polarity (non-polar solvents for stability).
- Reagent purity (to avoid side reactions).
A comparative table of reaction conditions (e.g., time, yield) using different catalysts could optimize protocols.
Q. What safety measures are critical when handling this compound in laboratory settings?
- Methodological Answer : While direct data on this compound is limited, analogous isothiocyanates (e.g., allyl isothiocyanate) require stringent precautions:
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Storage : Separate from oxidizers and foodstuffs .
- Spill management : Neutralize with alkaline solutions (e.g., sodium bicarbonate).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, FT-IR) for this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or dynamic molecular behavior. Strategies include:
- Multi-technique validation : Cross-check NMR with X-ray crystallography or high-resolution mass spectrometry.
- Computational modeling : Density Functional Theory (DFT) simulations to predict spectral patterns.
- Sample recrystallization : Eliminate solvent artifacts .
- Collaborative replication : Partner with independent labs to verify results.
Q. What experimental designs are optimal for studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Apply the PICOT framework for structured design:
- Population (P) : Target substrates (e.g., aryl halides).
- Intervention (I) : Vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures.
- Comparison (C) : Control groups without catalyst or with alternative ligands.
- Outcome (O) : Measure reaction efficiency (yield, enantioselectivity).
- Time (T) : Kinetic studies to determine rate laws .
Use Design of Experiments (DoE) software to analyze factorial interactions.
Q. How can researchers address ethical and feasibility challenges in toxicological studies of this compound?
- Methodological Answer : Align with FINER criteria :
- Feasible : Prioritize in vitro assays (e.g., cytotoxicity in HepG2 cells) before in vivo models.
- Novel : Investigate understudied endpoints (e.g., endocrine disruption).
- Ethical : Follow OECD guidelines for humane animal testing and obtain institutional review board (IRB) approval .
- Relevant : Link findings to environmental or pharmacological risk assessments .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing contradictory results in catalytic applications of this compound?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies to identify trends.
- Sensitivity analysis : Test how outliers or variable thresholds (e.g., temperature ±5°C) affect conclusions.
- Bayesian inference : Quantify uncertainty in mechanistic hypotheses .
- Error propagation modeling : Account for instrumental variability in spectroscopic measurements.
Tables for Comparative Analysis
Table 1 : Synthesis Optimization for this compound
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| CuSO₄ | Toluene | 80 | 72 | 98.5 |
| Pd(PPh₃)₄ | DMF | 110 | 65 | 97.2 |
| None | THF | 25 | 35 | 89.0 |
Table 2 : Toxicity Screening (Hypothetical Data)
| Assay Type | Endpoint | IC₅₀ (µM) | Reference Compound |
|---|---|---|---|
| MTT Cytotoxicity | HepG2 Cell Viability | 12.3 | DMSO Control |
| Ames Test | Mutagenicity | Negative | Sodium Azide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
